Cas no 2138356-88-2 (ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate)

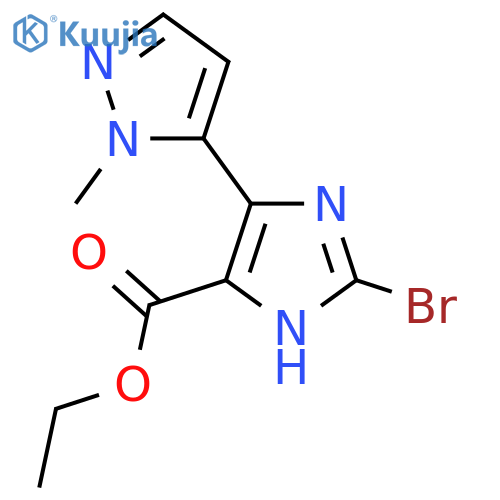

2138356-88-2 structure

商品名:ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate

- EN300-1128528

- 2138356-88-2

-

- インチ: 1S/C10H11BrN4O2/c1-3-17-9(16)8-7(13-10(11)14-8)6-4-5-12-15(6)2/h4-5H,3H2,1-2H3,(H,13,14)

- InChIKey: CMHKHVDUNASAIW-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC(=C(C(=O)OCC)N1)C1=CC=NN1C

計算された属性

- せいみつぶんしりょう: 298.00654g/mol

- どういたいしつりょう: 298.00654g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1128528-1.0g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 1g |

$943.0 | 2023-06-09 | ||

| Enamine | EN300-1128528-2.5g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 95% | 2.5g |

$1848.0 | 2023-10-26 | |

| Enamine | EN300-1128528-0.5g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 95% | 0.5g |

$905.0 | 2023-10-26 | |

| Enamine | EN300-1128528-5g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 95% | 5g |

$2732.0 | 2023-10-26 | |

| Enamine | EN300-1128528-0.05g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 95% | 0.05g |

$792.0 | 2023-10-26 | |

| Enamine | EN300-1128528-10.0g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 10g |

$4052.0 | 2023-06-09 | ||

| Enamine | EN300-1128528-0.1g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 95% | 0.1g |

$829.0 | 2023-10-26 | |

| Enamine | EN300-1128528-1g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 95% | 1g |

$943.0 | 2023-10-26 | |

| Enamine | EN300-1128528-10g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 95% | 10g |

$4052.0 | 2023-10-26 | |

| Enamine | EN300-1128528-5.0g |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate |

2138356-88-2 | 5g |

$2732.0 | 2023-06-09 |

ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

2138356-88-2 (ethyl 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-carboxylate) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量